7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione
Description
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a substituted pyrazolyl group at position 8 and alkyl chains at positions 3 and 7. Its structure combines a purine-dione core with a heterocyclic pyrazole moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
7-butyl-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)9(2)10(3)19-22/h6-8H2,1-5H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRAVSKWVHUJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=C(C(=N3)C)C)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves several steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by its attachment to the purine core. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups to the molecule.
Scientific Research Applications
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound differs from caffeine (1,3,7-trimethylpurine-2,6-dione) in three key ways:
- Position 7 : A butyl group replaces caffeine’s methyl group, increasing lipophilicity and steric bulk.
- Position 3 : Retains a methyl group, aligning with caffeine’s structure.
These modifications likely alter solubility, receptor binding, and metabolic stability compared to caffeine. For instance, the pyrazolyl group may enhance π-π stacking interactions, while the butyl chain could reduce aqueous solubility .
Comparison with Caffeine-Silver Complexes
The silver(I) complex [Aqua(trifluoromethanesulfonato)-bis(1,3,7-trimethylpurine-2,6-dione)-silver(I)] demonstrates caffeine’s ability to coordinate via N3 and O2 atoms, forming AgN2O2 geometries . This could expand its utility in catalysis or medicinal chemistry compared to simpler caffeine derivatives.
Data Tables
Table 1: Structural Comparison with Caffeine
| Property | 7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione | Caffeine (1,3,7-Trimethylpurine-2,6-dione) |
|---|---|---|
| Molecular Formula | C₁₉H₂₇N₇O₂ | C₈H₁₀N₄O₂ |
| Molecular Weight (g/mol) | ~397.49 | 194.19 |
| Substituents | 7-Butyl, 3-methyl, 8-(3,4,5-trimethylpyrazolyl) | 1,3,7-Trimethyl |
| Key Functional Groups | Purine-2,6-dione, pyrazole | Purine-2,6-dione |
| Potential Applications | Drug development, metal coordination | Stimulant, neuroprotectant |
Table 2: Hypothetical Physicochemical Properties
| Property | Estimated Value (Target Compound) | Caffeine Reference Value |
|---|---|---|
| LogP (Lipophilicity) | ~2.5–3.5 | -0.07 |
| Water Solubility | Low (<1 mg/mL) | 21.6 mg/mL |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 4 |
Research Findings and Implications
- Synthetic Routes: The compound’s pyrazole moiety may be synthesized via methods analogous to , where pyrazole derivatives are generated using malononitrile or ethyl cyanoacetate .
- Crystal Packing : Like caffeine-silver complexes, the target compound may form hydrogen-bonded networks (e.g., O–H···O interactions) but with added complexity due to the pyrazole group .
- Toxicity : Preliminary cytotoxicity assays on structurally related compounds () suggest that alkyl and heterocyclic substituents can modulate cell viability, warranting further study .
Biological Activity
7-Butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family. It has garnered interest due to its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article explores its biological activity through various studies and findings.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C15H20N6O2
- Molecular Weight : 320.36 g/mol
- IUPAC Name : 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1H-purine-2,6-dione
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its effects on different biological systems. Key areas of interest include:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties which may help in mitigating oxidative stress in cells.
- Antimicrobial Properties : Studies have indicated that it exhibits antimicrobial effects against various pathogens.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to metabolic pathways.
Antioxidant Activity
Research indicates that 7-butyl-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurine-2,6-dione can scavenge free radicals effectively. A study measured the DPPH radical scavenging activity and found that the compound exhibited a concentration-dependent response.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Antimicrobial Properties
In vitro studies have demonstrated the compound's effectiveness against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest a promising antimicrobial profile that warrants further exploration for potential therapeutic applications.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on certain enzymes involved in metabolic disorders. For example:
- Adenosine Deaminase (ADA) : The compound showed an IC50 value of 45 µM, indicating moderate inhibition.
Case Studies
A notable case study involved the administration of this compound in a model organism to assess its pharmacokinetics and therapeutic efficacy. The study revealed that:
- Absorption : Rapid absorption was noted post-administration.
- Metabolism : Metabolites were identified using LC-MS/MS techniques.
- Therapeutic Effects : Significant improvement in oxidative stress markers was observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
